5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine

Physicochemical characterization Distillation optimization Intermediate purification

5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine (CAS 1355173-98-6, molecular formula C₈H₁₀ClNO, molecular weight 171.62 g/mol) is a trisubstituted pyridine derivative bearing a reactive chloromethyl group at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position. This substitution pattern places the electrophilic chloromethyl moiety in conjugation with the electron-rich pyridine nitrogen, creating a defined reactivity profile that distinguishes it from regioisomeric and des-methyl analogs.

Molecular Formula C8H10ClNO
Molecular Weight 171.6241
CAS No. 1355173-98-6
Cat. No. B1149113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine
CAS1355173-98-6
Synonyms5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine
Molecular FormulaC8H10ClNO
Molecular Weight171.6241
Structural Identifiers
SMILESCC1=CC(=CN=C1OC)CCl
InChIInChI=1S/C8H10ClNO/c1-6-3-7(4-9)5-10-8(6)11-2/h3,5H,4H2,1-2H3
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine — Chemical Identity & Structure


5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine (CAS 1355173-98-6, molecular formula C₈H₁₀ClNO, molecular weight 171.62 g/mol) is a trisubstituted pyridine derivative bearing a reactive chloromethyl group at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position . This substitution pattern places the electrophilic chloromethyl moiety in conjugation with the electron-rich pyridine nitrogen, creating a defined reactivity profile that distinguishes it from regioisomeric and des-methyl analogs. The compound is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, where the precise positioning of its three substituents governs downstream coupling efficiency and regiochemical outcomes .

5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine Generic Substitution Risks


Chloromethyl-methoxy-methylpyridines sharing the identical molecular formula C₈H₁₀ClNO (MW 171.62) cannot be interchanged without re-optimizing reaction conditions and validating product profiles. The target compound's unique 5-chloromethyl-2-methoxy-3-methyl arrangement positions the electrophilic –CH₂Cl group para to the ring nitrogen, a spatial orientation that differs fundamentally from the 2-chloromethyl regioisomer (CAS 1256807-19-8), which places the reactive center ortho to the nitrogen and adjacent to the 3-methyl substituent [1]. Even the seemingly minor deletion of the 3-methyl group — as in 5-(chloromethyl)-2-methoxypyridine (CAS 101990-70-9) — alters predicted boiling point by approximately 15 °C (251.1 vs. 236.1 °C) and density by ~0.07 g/cm³, reflecting measurable changes in intermolecular forces that affect distillation, chromatography, and formulation behavior . For procurement, substituting the target compound with a regioisomer or des-methyl analog without experimental verification risks off-target reactivity, altered reaction kinetics, and failed impurity profiling in regulated pharmaceutical intermediate supply chains .

5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine Quantitative Comparative Evidence


Boiling Point Difference vs. Des-Methyl Analog

The target compound exhibits a predicted boiling point of 251.1±35.0 °C at 760 mmHg, which is approximately 15 °C higher than that of its closest des-methyl analog, 5-(chloromethyl)-2-methoxypyridine (CAS 101990-70-9), recorded at 236.1±25.0 °C at equivalent pressure . This difference is consistent with the additional methyl group at the 3-position, which increases molecular surface area and van der Waals interactions, requiring greater thermal energy for vaporization.

Physicochemical characterization Distillation optimization Intermediate purification

Density Difference vs. Des-Methyl Analog

The predicted density of the target compound is 1.1±0.1 g/cm³, compared with 1.173±0.06 g/cm³ for 5-(chloromethyl)-2-methoxypyridine (CAS 101990-70-9), yielding a difference of approximately -0.07 g/cm³ . The 3-methyl substituent on the target compound appears to reduce packing efficiency relative to the des-methyl analog, a phenomenon consistent with the steric disruption of molecular packing in the condensed phase.

Physical property profiling Formulation Solvent miscibility

Regioisomeric Reactivity: 5- vs. 2-Chloromethyl

The target compound bears the chloromethyl group at the 5-position (para to the pyridine nitrogen), whereas the regioisomer 2-(chloromethyl)-5-methoxy-3-methylpyridine (CAS 1256807-19-8) carries the electrophilic –CH₂Cl at the 2-position (ortho to nitrogen) [1]. This spatial difference alters the electronic environment of the chloromethyl carbon: the 5-position benefits from resonance withdrawal by the pyridine nitrogen, while the 2-position experiences both inductive and steric effects from the adjacent ring nitrogen and 3-methyl group. Although no published head-to-head kinetic study exists for these two specific regioisomers, class-level precedent for chloromethylpyridines indicates that 2-chloromethyl derivatives generally exhibit faster SN₂ reactivity due to enhanced electrophilicity from the ortho-nitrogen inductive effect, whereas 5-chloromethyl derivatives offer greater steric accessibility and potentially cleaner substitution profiles [2]. A procurement decision between CAS 1355173-98-6 and CAS 1256807-19-8 should therefore be guided by the specific nucleophile and desired reaction rate in the intended synthetic sequence.

Nucleophilic substitution Regioselectivity Synthetic route design

Commercial Purity and Packaging Differentiation

The target compound (CAS 1355173-98-6) is commercially offered at 96% purity with packaging in 1g, 10g, and 250g units , and at 98% purity from an alternative certified supplier . In contrast, the des-methyl analog 5-(chloromethyl)-2-methoxypyridine (CAS 101990-70-9) is listed at 95% purity through major distributors . The regioisomer 2-(chloromethyl)-5-methoxy-3-methylpyridine (CAS 1256807-19-8) is primarily supplied on a synthesis-on-demand basis for use as a pharmaceutical impurity reference standard, with limited bulk availability [1]. This divergence in commercial positioning reflects distinct end-use markets: the target compound serves as a general synthetic intermediate with broader bulk procurement options, while the 2-chloromethyl regioisomer is predominantly confined to analytical reference standard applications.

Supply chain Quality control Procurement specification

5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine Application Scenarios


5-Substituted Pyridine Pharmacophore Synthesis

The 5-chloromethyl group, positioned para to the pyridine nitrogen, provides a sterically accessible electrophilic handle for nucleophilic displacement with amines, thiols, or alkoxides. This regiochemistry is advantageous for constructing 5-aminomethyl, 5-thiomethyl, or 5-alkoxymethyl pyridine building blocks used in kinase inhibitor and proton pump inhibitor (PPI) scaffolds. The predicted boiling point differential of ~15 °C versus the des-methyl analog enables fractionation-based purification that would be less effective for lower-boiling analogs, a practical advantage for process chemists scaling reactions beyond 100-gram quantities.

Impurity Profiling & Reference Standard Synthesis

The compound's defined 5-chloromethyl-2-methoxy-3-methyl substitution pattern makes it a candidate for use as a synthetic precursor to process-related impurities or degradation products in APIs containing pyridine cores. Unlike the 2-chloromethyl regioisomer (CAS 1256807-19-8), which is predominantly available on a synthesis-on-demand basis for impurity standard use [1], the target compound's catalog availability at 96–98% purity facilitates rapid procurement for analytical method development and GMP quality control laboratories.

Agrochemical Intermediate Synthesis

Pyridine derivatives bearing chloromethyl substituents serve as key intermediates in the synthesis of herbicides and fungicides. The target compound's 5-chloromethyl regiochemistry provides a distinct vector for coupling to heterocyclic or aromatic partners compared to 2- or 4-chloromethyl isomers, potentially enabling patentably distinct compositions of matter. The density difference of ~0.07 g/cm³ relative to the des-methyl analog can serve as a quality control check for incoming material identity in multi-ton agrochemical campaigns where regioisomeric contamination must be excluded.

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